N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by:
- A pyridazine ring substituted at position 6 with a thiophene moiety, contributing to π-π stacking interactions in biological targets .
- A sulfanyl (-S-) linker bridging the acetamide and pyridazine, a feature shared with bioactive compounds targeting enzymes or receptors .
This compound belongs to a class of sulfanyl-linked acetamides, which are widely explored for their antimicrobial, antiviral, and anti-inflammatory properties. Structural analogs have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT) and bacterial growth , underscoring the pharmacological relevance of this scaffold.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-7-15(23-2)14(10-12)19-17(22)11-25-18-8-6-13(20-21-18)16-4-3-9-24-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVBFNQHQRBYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Methoxy-Methylphenyl Intermediate: This step involves the methylation of 2-methoxy-5-methylphenol using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Thiophenyl-Pyridazinyl Intermediate: This step involves the formation of the pyridazinyl ring system, which can be achieved through the cyclization of appropriate precursors in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the methoxy-methylphenyl intermediate with the thiophenyl-pyridazinyl intermediate using a sulfanyl-acetamide linkage. This can be achieved through a nucleophilic substitution reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide or thiol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Comparable Compounds
Key Observations:
Heterocyclic Core Variations :
- Replacement of pyridazine with triazole (e.g., L-1) or thiadiazole () alters electronic properties and binding affinities. Triazole-containing analogs show potent enzyme inhibition due to stronger hydrogen bonding , while thiophene-pyridazine systems may prioritize hydrophobic interactions .
- The thiophene moiety in the target compound enhances aromatic stacking compared to furan or pyridine substituents in analogs like OLC-12 .
Piperazine substituents (e.g., L383-1749) introduce basicity and solubility but may reduce blood-brain barrier penetration compared to smaller groups .
Sulfanyl Linker Role :
- The -S- bridge is critical for conformational flexibility and redox stability. Analogs with methylsulfonyl groups () exhibit reduced flexibility, impacting target engagement .
Biological Activity
N-(2-Methoxy-5-methylphenyl)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anti-tubercular research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a methoxy-methylphenyl group, a thiophenyl-pyridazinyl group, and a sulfanyl-acetamide linkage. Its IUPAC name is N-(2-methoxy-5-methylphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide. The molecular formula is with a molecular weight of 373.47 g/mol.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. For instance, as an antimicrobial agent, it could inhibit bacterial growth by disrupting cell wall synthesis or protein function. The detailed mechanisms require further biochemical studies to elucidate the specific pathways involved.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related derivatives have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | Activity | IC50 (μM) | IC90 (μM) |
|---|---|---|---|
| Compound A | Moderate | 1.35 | 3.73 |
| Compound B | High | 2.18 | 4.00 |
| N-(2-Methoxy...) | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Case Studies
- Anti-Tubercular Activity : In a study aimed at identifying new anti-tubercular agents, various substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds exhibiting IC50 values ranging from 1.35 to 2.18 μM were identified as promising candidates for further development .
- Cytotoxicity Evaluation : The cytotoxic effects of several derivatives were assessed on human embryonic kidney (HEK-293) cells, revealing that the most active compounds demonstrated low toxicity levels, indicating their potential safety for therapeutic use .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH3), thiophene protons (δ ~7.0–7.5 ppm), and pyridazine ring carbons (δ 150–160 ppm) .
- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and sulfanyl S–C (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanylacetamide backbone .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic regions .
What strategies are recommended for resolving contradictions in biological activity data across different assays?
Q. Advanced Research Focus
- Assay Validation : Cross-check activity against standardized positive controls (e.g., kinase inhibitors for enzyme inhibition studies) .
- Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure compound solubility matches assay conditions, as aggregation can lead to false negatives .
- Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to rule out batch-dependent impurities .
How can crystallographic data (e.g., SHELX refinement) clarify the compound’s conformational stability?
Q. Advanced Research Focus
- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include:
- Validation Tools : Check R1/wR2 residuals (<5%) and Platon/ADRITI reports for geometry outliers .
What methodologies are effective for structure-activity relationship (SAR) studies targeting the pyridazine-thiophene moiety?
Q. Advanced Research Focus
- Analog Synthesis : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions .
- Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on sulfanyl-acetamide flexibility .
- Biological Profiling : Compare IC50 values in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with potency .
How should researchers address stability challenges during long-term storage of this compound?
Q. Basic Research Focus
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent oxidation of the sulfanyl group .
- Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water) quarterly to detect hydrolyzed byproducts (e.g., free thiols) .
Advanced Tip : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life under varying conditions .
What experimental approaches can reconcile discrepancies in reported enzymatic inhibition mechanisms?
Q. Advanced Research Focus
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm interaction stoichiometry .
- Mutagenesis Studies : Modify key residues in the enzyme active site (e.g., cysteine for covalent binding) to validate mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
